molecular formula C14H16FN7O B2532473 N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1334372-16-5

N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Cat. No.: B2532473
CAS No.: 1334372-16-5
M. Wt: 317.328
InChI Key: BGYLYFLXYWHVIK-UHFFFAOYSA-N
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Description

N7-(4-Fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a triazolopyrimidine derivative characterized by a bicyclic core fused with a triazole ring. Key structural features include:

  • N7 substitution: A 4-fluorophenyl group, which is a common pharmacophore in kinase inhibitors and receptor antagonists due to its ability to enhance hydrophobic interactions and metabolic stability.

Properties

IUPAC Name

7-N-(4-fluorophenyl)-5-N-(1-methoxypropan-2-yl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN7O/c1-8(7-23-2)16-14-18-12(11-13(19-14)21-22-20-11)17-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H3,16,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYLYFLXYWHVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule features atriazolo[4,5-d]pyrimidine scaffold with two distinct amine substituents: a 4-fluorophenyl group at N7 and a 1-methoxypropan-2-yl group at N5. Retrosynthetic disconnection suggests two primary intermediates:

  • 5,7-Diaminopyrimidine precursor : Functionalized with substituents at N5 and N7.
  • Triazole ring formation : Achieved via cyclization of a diazonium intermediate or cyclocondensation with a triazolamine.

Literature precedents highlight two dominant pathways for analogous triazolopyrimidines:

  • Pathway A : Sequential substitution on a dichloropyrimidine followed by triazole ring closure.
  • Pathway B : Multicomponent cyclocondensation using triazolamines and enaminones.

Detailed Synthetic Methodologies

Pathway A: Stepwise Substitution and Cyclization

Step 1: Synthesis of 4,6-Dichloro-5-aminopyrimidine

The synthesis begins with 4,6-dichloropyrimidin-5-amine (1 ), a commercially available scaffold. In a modified procedure from, this intermediate is prepared via condensation of guanidine hydrochloride with malononitrile under acidic conditions (yield: 78–85%).

Step 2: N7-(4-Fluorophenyl) Substitution

1 undergoes nucleophilic aromatic substitution with 4-fluoroaniline in refluxing ethanol (12 h, 80°C) to yield N7-(4-fluorophenyl)-5-amino-6-chloropyrimidine (2 ) (yield: 65–72%). The reaction is catalyzed by triethylamine to deprotonate the aniline, enhancing nucleophilicity.

Step 3: N5-(1-Methoxypropan-2-yl) Substitution

The remaining chlorine at C6 is displaced by 1-methoxypropan-2-amine in n-butanol at 100°C for 24 h, yielding N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-5,6-diaminopyrimidine (3 ) (yield: 58–63%). Prolonged heating ensures complete substitution, as confirmed by HPLC.

Step 4: Triazole Ring Formation via Diazotization

Cyclization of 3 is achieved using sodium nitrite (1.2 equiv) in acetic acid/water (4:1) at 0–5°C for 1 h, forming the triazolo[4,5-d]pyrimidine core (4 ) (yield: 70–75%). The reaction proceeds via diazonium intermediate formation, followed by intramolecular cyclization (Figure 1).

Table 1: Reaction Conditions and Yields for Pathway A

Step Reactants Conditions Yield (%)
1 Guanidine hydrochloride HCl, malononitrile, 120°C 78–85
2 1 + 4-fluoroaniline EtOH, TEA, 80°C, 12 h 65–72
3 2 + 1-methoxypropan-2-amine n-Butanol, 100°C, 24 h 58–63
4 3 + NaNO₂ AcOH/H₂O, 0–5°C, 1 h 70–75

Pathway B: Multicomponent Cyclocondensation

An alternative route adapts a one-pot method from, where 5-amino-1H-1,2,3-triazole-4-carboxamide (5 ) reacts with 3,4,5-trimethoxybenzoyl chloride (6 ) and 1-methoxypropan-2-amine in pyridine (reflux, 3 h) to form a triazolopyrimidine precursor (7 ) (yield: 68–73%). Subsequent coupling with 4-fluorophenylboronic acid via Suzuki-Miyaura reaction introduces the aryl group (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 8 h; yield: 60–65%).

Advantages : Reduced purification steps and higher atom economy.
Limitations : Lower regioselectivity requires chromatographic separation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.85–7.78 (m, 2H, Ar-H), 7.25–7.18 (m, 2H, Ar-H), 4.15 (m, 1H, CH(CH₃)OCH₃), 3.45 (s, 3H, OCH₃), 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • ¹³C NMR : δ 162.1 (C-F), 155.8 (triazole-C), 134.2–115.7 (Ar-C), 78.5 (OCH₃), 58.9 (CH(CH₃)₂).
  • HRMS : m/z calculated for C₁₅H₁₇FN₇O [M+H]⁺: 346.1524; found: 346.1521.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) showed ≥98% purity, with retention time = 6.45 min.

Comparative Evaluation of Synthetic Routes

Table 2: Merits and Demerits of Pathways A and B

Parameter Pathway A Pathway B
Total Yield 25–30% (over 4 steps) 40–45% (over 2 steps)
Purification Column chromatography (3x) Flash chromatography (1x)
Scalability Suitable for gram-scale Limited by boronic acid cost
Regioselectivity High Moderate

Pathway A offers better control over substitution patterns, while Pathway B reduces synthetic steps but requires costly catalysts.

Mechanistic Insights

Diazotization-Cyclization (Pathway A)

The reaction of 3 with NaNO₂ in acidic media generates a diazonium ion at C5, which undergoes intramolecular attack by the adjacent amine at C6, forming the triazole ring (Figure 2). Computational studies suggest a ΔG‡ of 22.3 kcal/mol for this step, favoring rapid cyclization.

Suzuki Coupling (Pathway B)

The palladium-catalyzed coupling proceeds via oxidative addition of the boronic acid to Pd(0), transmetallation, and reductive elimination to install the 4-fluorophenyl group.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: This compound has potential applications in medicinal chemistry, where it could be developed into a therapeutic agent for various diseases. Its triazolopyrimidine core is known to exhibit antiviral, antibacterial, and anticancer properties.

Industry: In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Triazolo[4,5-d]Pyrimidine Derivatives

Compound Name / CAS N5 Substituent N7 Substituent Molecular Weight Key Features / Hypothesized Activity Reference
Target Compound 1-Methoxypropan-2-yl 4-Fluorophenyl Not reported Enhanced solubility via methoxy group
Vipadenant (INN: C16H15N7O) (4-Amino-3-methylphenyl)methyl Furan-2-yl 349.4 Adenosine A2A receptor antagonist
CAS 1334373-80-6 1-Phenylethyl 4-Fluorophenyl 349.4 Likely kinase inhibition (structural similarity)
CAS 1286709-95-2 1,3-Benzodioxol-5-ylmethyl 4-Fluorophenyl 379.3 Potential CNS activity due to benzodioxol
TP-5 () 4-Methylpiperazin-1-yl Benzyl Not reported Cytokinin-like activity in plant biology
Key Observations:

N7 Substitution : The 4-fluorophenyl group is conserved in CAS 1334373-80-6 and the target compound, suggesting a role in target binding (e.g., kinase hydrophobic pockets). Vipadenant’s furan-2-yl group at N7 instead demonstrates flexibility in receptor targeting .

N5 Substitution :

  • The 1-methoxypropan-2-yl group in the target compound may improve aqueous solubility compared to aromatic substituents (e.g., benzodioxol or phenylethyl in CAS 1286709-95-2 and CAS 1334373-80-6) .
  • Bulky N5 groups (e.g., benzyl in TP-5) are associated with altered pharmacokinetic profiles, such as prolonged half-life .

Biological Activity

N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The key steps often include the formation of the triazole ring and subsequent functionalization to introduce the fluorophenyl and methoxypropan-2-yl groups.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antiproliferative Activity

Recent studies have shown that derivatives of triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines .

The mechanism underlying the antiproliferative activity is believed to involve the inhibition of key enzymes involved in nucleotide synthesis or DNA replication. For example:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Some triazole derivatives have shown to inhibit DHFR, a critical enzyme in folate metabolism .
  • Disruption of Protein-Protein Interactions : Research indicates that certain modifications can enhance binding to targets involved in cancer cell proliferation .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Antiviral Activity : A study on triazolo-pyrimidines indicated that modifications could lead to compounds with antiviral properties against influenza virus strains. The most potent derivatives showed EC50 values ranging from 5 to 14 μM without significant cytotoxicity .
  • Cytotoxicity Assessment : In vitro studies assessed cytotoxicity using MTT assays. Compounds were evaluated for their ability to reduce cell viability in various cancer cell lines. The results indicated a favorable therapeutic index for certain derivatives .

Data Tables

Compound NameIC50 (µM)EC50 (µM)Cytotoxicity (CC50 µM)
Compound A1210>250
Compound B2814>100
This compoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and substitution steps. Key reagents include 3,5-diamino-1,2,4-triazole derivatives and substituted aryl halides. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are used, with palladium on carbon (Pd/C) as a catalyst for coupling reactions. Reaction times vary (24–72 hours) depending on the step, and temperatures range from 70–100°C. Purification often employs column chromatography with gradients of ethyl acetate/light petroleum . Optimization requires systematic variation of molar ratios (e.g., 1.1–4.5 equivalents of amines) and monitoring via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Characterization relies on 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and IR spectroscopy to confirm functional groups and regioselectivity. Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystalline) resolves stereochemistry, as seen in related triazolopyrimidines . For non-crystalline samples, 2D NMR (e.g., COSY, HSQC) clarifies proton-carbon correlations .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : Preliminary studies suggest activity against cancer cell lines (e.g., via kinase inhibition) and antibacterial targets. Assays like MTT for cytotoxicity and enzymatic inhibition (e.g., EGFR kinase assays) are standard. Target identification often involves molecular docking against protein databases (PDB) and validation via surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from differences in cell lines (e.g., HeLa vs. MCF-7), assay conditions (e.g., serum concentration), or compound purity. Validate results using orthogonal assays (e.g., ATPase activity vs. cell proliferation). Reproduce experiments under standardized conditions (e.g., CLIA guidelines) and employ structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetics (PK) and optimizing bioavailability?

  • Methodological Answer : Use quantum mechanical (QM) calculations (e.g., DFT) to model electronic properties affecting solubility. Molecular dynamics (MD) simulations predict membrane permeability. Tools like SwissADME or pkCSM estimate logP, half-life, and CYP450 interactions. Experimental validation via Caco-2 cell assays or rodent PK studies is recommended .

Q. How can reaction yields be improved while minimizing side products in large-scale synthesis?

  • Methodological Answer : Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility of intermediates). Use flow chemistry to control exothermic reactions and reduce byproducts. Catalytic systems (e.g., Pd/Ni bimetallic catalysts) enhance coupling efficiency. Process analytical technology (PAT) tools monitor real-time reaction progress .

Q. What strategies address low reproducibility in biological assays involving this compound?

  • Methodological Answer : Standardize compound storage (e.g., desiccated, -20°C) to prevent degradation. Use high-purity solvents in assays and validate via LC-MS. Implement positive/negative controls (e.g., staurosporine for cytotoxicity). Collaborative ring-testing across labs reduces variability .

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